
Octadeca-7,9-dienoic acid
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Overview
Description
Octadeca-7,9-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are commonly found in various vegetable oils and animal fats .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for producing octadeca-7,9-dienoic acid involves the heat treatment of 7,10-dihydroxy-8(E)-octadecenoic acid. This method has been optimized to achieve a high yield of 7,10-epoxy-octadeca-7,9-dienoic acid by incubating the precursor in hexane at temperatures of 85°C or above for at least 48 hours .
Industrial Production Methods
Industrial production methods for this compound often involve the extraction and purification from natural sources such as vegetable oils. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are commonly used techniques to separate and purify the compound from other similar fatty acids .
Chemical Reactions Analysis
Types of Reactions
Octadeca-7,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroperoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like transition metals.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or nickel.
Substitution: Common reagents include alcohols and amines, often in the presence of acid or base catalysts.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Octadeca-7,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in chromatographic analyses.
Biology: It is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Mechanism of Action
The mechanism of action of octadeca-7,9-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also participates in signaling pathways by acting as a ligand for various receptors and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12-dienoic acid (Linoleic acid): This compound has double bonds at the 9th and 12th positions and is an essential fatty acid for humans.
Octadeca-10,12-dienoic acid: This compound has double bonds at the 10th and 12th positions and is less common in nature.
Uniqueness
Octadeca-7,9-dienoic acid is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Q & A
Basic Research Questions
Q. What methodologies are recommended for structural characterization of octadeca-7,9-dienoic acid?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm the double-bond positions (Z-configuration at C7 and C9) and molecular formula (C₁₈H₃₂O₂). The IUPAC name, (6Z,9Z)-octadeca-6,9-dienoic acid, should be validated via SMILES notation:
CCCCCCCC\C=C/C\C=C/CCCCC(O)=O
. For mass verification, use exact mass spectrometry (280.2402 g/mol) .
Q. How can researchers identify biosynthetic pathways for this compound in biological systems?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-palmitic acid) to trace oxidative desaturation in liver microsomes. Monitor competitive inhibition using Lineweaver-Burk plots to compare conversion rates of oleic, linoleic, and linolenic acids into their dienoic derivatives . Enzyme kinetics should account for cofactors like ATP, NADPH, and Mg²⁺ .
Q. What analytical techniques are suitable for quantifying this compound in lipid mixtures?
- Methodological Answer : Use reverse-phase HPLC with UV detection (210 nm for conjugated dienes) or derivatization to methyl esters for enhanced GC resolution. Secondary validation via thin-layer chromatography (TLC) with iodine staining can confirm lipid class separation .
Advanced Research Questions
Q. How should experimental designs be structured to assess the antimicrobial efficacy of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodological Answer : Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs) of crude epoxy derivatives (e.g., 7,10-epoxy-octadeca-7,9-dienoic acid). Compare with purified forms to evaluate cost-effectiveness. Include positive controls (vancomycin) and assess synergy with β-lactam antibiotics using checkerboard assays .
Q. What strategies address purification challenges of this compound derivatives in antimicrobial studies?
- Methodological Answer : Optimize heat treatment (e.g., 70°C for 2 hours) to stabilize epoxy derivatives without fine purification. Validate retention of bioactivity via agar diffusion assays and confirm structural integrity using FT-IR spectroscopy to monitor epoxy ring stability .
Q. How can enzyme kinetics resolve contradictory data in competitive inhibition during fatty acid desaturation?
- Methodological Answer : Apply Michaelis-Menten kinetics with substrate-specific Vmax and Km values. For example, compare the conversion rates of oleic acid to octadeca-6,9-dienoic acid against linoleic acid to γ-linolenic acid. Use Lineweaver-Burk plots to identify non-competitive or uncompetitive inhibition patterns .
Q. What statistical approaches are appropriate for analyzing contradictory oxidation data in lipid peroxidation studies?
- Methodological Answer : Implement multivariate regression to control for confounding variables (e.g., pH, temperature). Use ANOVA with post-hoc Tukey tests to compare lipid peroxidation markers (e.g., malondialdehyde levels) across experimental groups. Address outliers via Grubbs' test .
Q. How can multi-omics data (lipidomics, proteomics) be integrated to study this compound’s role in oxidative stress?
- Methodological Answer : Combine LC-MS lipid profiling with tandem mass tags (TMT)-based proteomics to correlate fatty acid levels with antioxidant enzyme expression (e.g., glutathione peroxidase). Use pathway enrichment tools like MetaboAnalyst and STRING-DB to map interactions .
Q. What methodologies validate the synergistic effects of this compound with commercial antibiotics?
- Methodological Answer : Perform time-kill assays to assess bactericidal synergy over 24 hours. Calculate fractional inhibitory concentration indices (FICIs) for combinations like epoxy derivatives + cefoxitin. Validate membrane disruption via scanning electron microscopy (SEM) .
Q. How should research questions be aligned with methodologies for studying biological effects of this compound?
Properties
CAS No. |
73985-25-8 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-7,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-12H,2-8,13-17H2,1H3,(H,19,20) |
InChI Key |
HACBQSMIIGXKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC=CCCCCCC(=O)O |
Origin of Product |
United States |
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